3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole
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Overview
Description
3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole is a chemical compound that belongs to the class of oxiranes and oxazoles. This compound is characterized by the presence of an oxirane ring and an oxazole ring, which are fused to a methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Darzens reaction, where a carbonyl compound reacts with a haloacetonitrile in the presence of a base to form the oxirane ring . The oxazole ring can be formed through cyclization reactions involving nitriles and other suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole exerts its effects involves interactions with molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxy-geranial: This compound has a similar oxirane ring structure but differs in the attached groups.
3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde: Another compound with an oxirane ring and a methyl group, but with different substituents.
Uniqueness
3-Methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole is unique due to the presence of both oxirane and oxazole rings fused to a methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62679-16-7 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-methyl-5-[3-(4-methylphenyl)oxiran-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C13H13NO2/c1-8-3-5-10(6-4-8)12-13(15-12)11-7-9(2)14-16-11/h3-7,12-13H,1-2H3 |
InChI Key |
NTSRAULQNKIHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C3=CC(=NO3)C |
Origin of Product |
United States |
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